1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1421529-59-0
VCID: VC4138581
InChI: InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H
SMILES: C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl
Molecular Formula: C16H25Cl2FN2O
Molecular Weight: 351.29

1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

CAS No.: 1421529-59-0

Cat. No.: VC4138581

Molecular Formula: C16H25Cl2FN2O

Molecular Weight: 351.29

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride - 1421529-59-0

Specification

CAS No. 1421529-59-0
Molecular Formula C16H25Cl2FN2O
Molecular Weight 351.29
IUPAC Name 1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Standard InChI InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H
Standard InChI Key LLBCXNJSPDBVJQ-UHFFFAOYSA-N
SMILES C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl

Introduction

Structural Features:

  • The compound contains:

    • A cyclopropyl group attached to an ethanol backbone.

    • A piperazine ring substituted with a 2-fluorobenzyl moiety.

    • The dihydrochloride salt form enhances solubility and stability for biological applications.

Synthesis

The synthesis of 1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Derivative:

    • A piperazine derivative is functionalized with a 2-fluorobenzyl group through alkylation reactions using reagents like benzyl halides under basic conditions.

  • Incorporation of the Cyclopropyl-Ethanol Moiety:

    • The cyclopropyl group is introduced via cyclopropanation reactions, often involving diazo compounds or cyclopropane precursors.

  • Salt Formation:

    • The free base is converted into its dihydrochloride form by treatment with hydrochloric acid to enhance water solubility.

Example Reaction Scheme:

Piperazine + 2-Fluorobenzyl ChlorideIntermediate\text{Piperazine + 2-Fluorobenzyl Chloride} \rightarrow \text{Intermediate}
Intermediate + Cyclopropanol DerivativeFinal Compound (Dihydrochloride Salt)\text{Intermediate + Cyclopropanol Derivative} \rightarrow \text{Final Compound (Dihydrochloride Salt)}

Research Findings and Data

While specific research on this compound is sparse, related derivatives provide insights into its potential:

Table: Comparison of Related Piperazine Derivatives

CompoundTarget ActivityIC50/EC50 Values
Fluorinated PiperazinesCNS Receptor ModulationIC50: ~10–50 μM
Cyclopropane-containing CompoundsAntiviral/AntimicrobialEC50: ~20–100 μM
Benzyl-substituted PiperazinesBroad-spectrum AntimicrobialMIC: ~5–25 μg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator